![molecular formula C13H18N2O3S B7514381 2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7514381.png)
2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone is a chemical compound that belongs to the family of piperazines. It is also known as TAK-659 and is used in scientific research as a kinase inhibitor. Kinases are enzymes that play a crucial role in regulating cellular processes, and their dysregulation can lead to various diseases, including cancer, inflammation, and autoimmune disorders. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mécanisme D'action
TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK). BTK is a kinase that plays a crucial role in the activation of B cells and the production of antibodies. Inhibition of BTK by TAK-659 leads to the suppression of B cell activation and antibody production. TAK-659 also inhibits other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T cell activation and cytokine production.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit the activation of B cells and T cells and reduce the production of pro-inflammatory cytokines and chemokines. TAK-659 has also been shown to inhibit the growth of tumor cells and induce apoptosis. In addition, TAK-659 has been shown to reduce the production of autoantibodies in autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments. It is a selective inhibitor of BTK and other kinases, which makes it a valuable tool for studying the role of these kinases in disease. TAK-659 has also shown promising results in preclinical studies as a potential therapeutic agent for cancer, inflammation, and autoimmune disorders. However, TAK-659 has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, and its pharmacokinetic properties may vary depending on the administration route and dosage.
Orientations Futures
There are several future directions for the study of TAK-659. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and autoimmune disorders. Another direction is to study the effects of TAK-659 on other kinases and cellular processes. Additionally, the development of more potent and selective inhibitors of BTK and other kinases may lead to the discovery of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine to give 4-(3-methylthiophene-2-carbonyl)piperazine. The final step involves the reaction of 4-(3-methylthiophene-2-carbonyl)piperazine with 2-methoxyacetyl chloride in the presence of a base to yield TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models as a potential therapeutic agent for various diseases. It has shown promising results as a kinase inhibitor in cancer, inflammation, and autoimmune disorders. In cancer, TAK-659 has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation, TAK-659 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In autoimmune disorders, TAK-659 has been shown to inhibit the activation of immune cells and reduce the production of autoantibodies.
Propriétés
IUPAC Name |
2-methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-3-8-19-12(10)13(17)15-6-4-14(5-7-15)11(16)9-18-2/h3,8H,4-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJCOLZGWISFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCN(CC2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

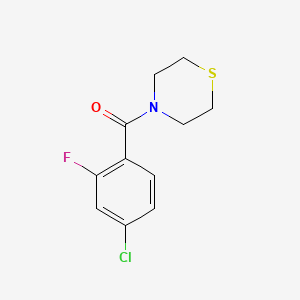
![2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7514326.png)
![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)
![2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7514334.png)
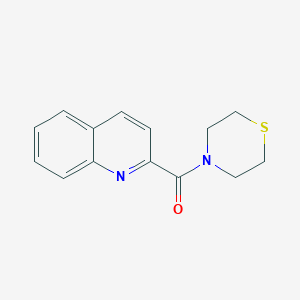
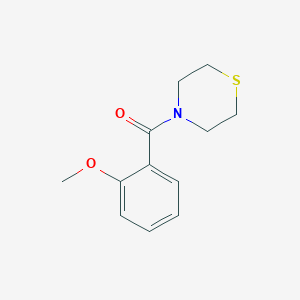
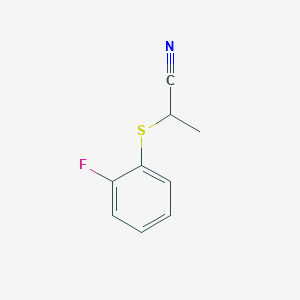
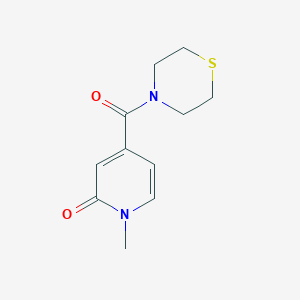
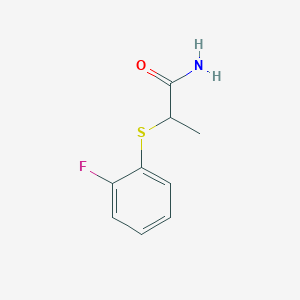
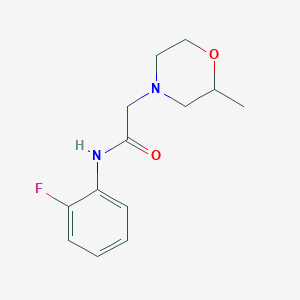
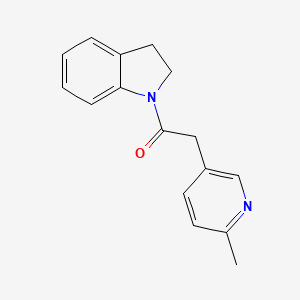
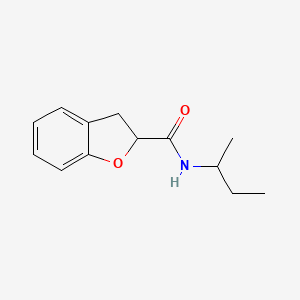
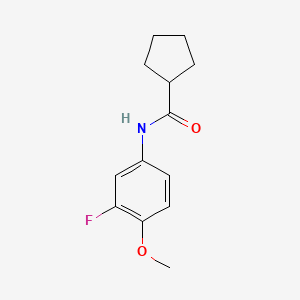
![N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7514388.png)